An In-Depth Technical Guide to the Physicochemical Properties of 2,2-Difluoro-2-(p-tolyl)ethanamine
An In-Depth Technical Guide to the Physicochemical Properties of 2,2-Difluoro-2-(p-tolyl)ethanamine
Foreword: Navigating the Frontier of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly sought after in discovery pipelines.[1][2] This guide focuses on 2,2-Difluoro-2-(p-tolyl)ethanamine, a compound of significant interest due to its combination of a gem-difluoro group alpha to a primary amine and an aromatic p-tolyl moiety.
While direct experimental data for this specific molecule is not extensively available in public literature, this document serves as a comprehensive technical guide by leveraging data from structurally analogous compounds and established principles of physical organic chemistry. We will provide a robust predictive profile, outline logical synthetic strategies, and detail the analytical methodologies required for its characterization. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge needed to synthesize, analyze, and strategically deploy this promising chemical entity.
Molecular Profile and Predicted Physicochemical Properties
The structure of 2,2-Difluoro-2-(p-tolyl)ethanamine features a chiral center at the carbon bearing the tolyl group and the difluoromethylamine moiety. The presence of the gem-difluoro group is expected to be the dominant influence on its physicochemical properties, particularly its basicity and lipophilicity.
Predicted Core Properties
The following table summarizes the predicted physicochemical properties for 2,2-Difluoro-2-(p-tolyl)ethanamine. These predictions are derived from the known values of closely related analogs such as 2,2-difluoro-2-phenylethanamine and the general effects of tolyl versus phenyl substitution.
| Property | Predicted Value / Description | Rationale and Comparative Analysis |
| Molecular Formula | C₉H₁₁F₂N | Based on chemical structure. |
| Molecular Weight | 171.19 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Structurally similar compounds like 2,2-difluoro-2-phenylethanamine are known.[3][4] The p-tolyl group is unlikely to significantly alter the physical state compared to the phenyl analog. |
| Boiling Point | > 200 °C (at 760 mmHg) (Predicted) | Higher than non-fluorinated analogs due to increased molecular weight and polarity. Precise prediction is difficult without experimental data. |
| pKa (of conjugate acid) | 6.5 - 7.5 (Predicted) | The gem-difluoro group is strongly electron-withdrawing, which significantly reduces the basicity of the primary amine compared to non-fluorinated arylethylamines. For comparison, the pKa of 2,2-difluoroethylamine is predicted to be around 7.09.[5] The p-tolyl group is weakly electron-donating compared to a phenyl group, which may slightly increase the basicity relative to 2,2-difluoro-2-phenylethanamine. |
| logP (Octanol-Water) | 2.0 - 2.5 (Predicted) | Fluorination generally increases lipophilicity.[6] The logP of (S)-2,2-Difluoro-1-(3-fluorophenyl)ethanamine is reported as 2.09.[7] The replacement of a phenyl with a p-tolyl group typically increases logP by approximately 0.5. Therefore, a value slightly higher than the phenyl analog is expected. |
| Aqueous Solubility | Sparingly soluble to soluble (as a salt) | The free base is expected to have low solubility in water due to its predicted logP. However, as an amine, it will form a hydrochloride or other salt in acidic media, which is expected to be significantly more water-soluble. |
Synthesis and Reactivity Profile
The synthesis of α,α-difluoroamines is a topic of ongoing research, with several modern methods available that offer modular and scalable access to this important structural motif.
Proposed Synthetic Workflow
A plausible and efficient route to 2,2-Difluoro-2-(p-tolyl)ethanamine would likely involve the synthesis of an appropriate precursor followed by a key fluorination and reduction sequence. A common strategy involves the use of diethylaminosulfur trifluoride (DAST) or related reagents for deoxofluorination.
A potential synthetic pathway could be:
-
Starting Material: p-Tolylacetic acid.
-
Amidation: Conversion of the carboxylic acid to the corresponding amide, for example, by reaction with thionyl chloride followed by ammonia.
-
Reduction to Amine: Reduction of the amide to 2-(p-tolyl)ethanamine.
-
Oxidation: Oxidation of the amine to the corresponding oxime or imine.
-
Difluorination: Treatment of the oxime or imine intermediate with a suitable fluorinating agent to introduce the gem-difluoro group.
-
Final Reduction/Hydrolysis: Conversion of the difluorinated intermediate to the target primary amine.
More contemporary methods, such as those employing flow chemistry for the generation of difluorocarbene, could also be adapted for a modular and safer synthesis.[1][8]
Caption: A potential synthetic route to the target amine.
Chemical Reactivity
The primary amine group of 2,2-Difluoro-2-(p-tolyl)ethanamine is expected to exhibit typical reactivity for a primary amine, such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes and ketones to form imines.
The electron-withdrawing effect of the gem-difluoro group will likely moderate the nucleophilicity of the amine slightly compared to its non-fluorinated counterpart.
Spectroscopic and Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of a novel compound.
Expected Spectroscopic Signatures
-
¹H NMR: The proton spectrum would be complex. Key signals would include the aromatic protons of the p-tolyl group (two doublets), the methyl protons of the tolyl group (a singlet), and the CH₂ protons adjacent to the amine, which would likely appear as a triplet of triplets due to coupling with both the fluorine atoms and the NH₂ protons. The NH₂ protons would likely be a broad singlet.
-
¹³C NMR: The carbon spectrum would show characteristic signals for the aromatic and methyl carbons of the tolyl group. The CF₂ carbon would appear as a triplet with a large C-F coupling constant. The CH₂ carbon would also show coupling to the fluorine atoms.
-
¹⁹F NMR: This would be the most definitive spectroscopic technique. A single signal, likely a triplet due to coupling with the adjacent CH₂ protons, would be expected. The chemical shift would be informative about the electronic environment of the fluorine atoms.[9]
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable. ESI in positive ion mode would show a prominent [M+H]⁺ ion at m/z 172.2. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Characteristic absorptions would include N-H stretching bands for the primary amine, C-H stretching for the aromatic and aliphatic groups, and strong C-F stretching bands.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and for purification of the target compound. A reversed-phase method would be a logical starting point.
Caption: General workflow for analytical characterization.
Potential Applications and Biological Significance
The incorporation of a gem-difluoro group alpha to an amine can have profound effects on biological activity. This motif can act as a bioisostere for a carbonyl group or a hydroxyl group, potentially improving metabolic stability by blocking sites of oxidation.
Given that 2,2-Difluoro-2-phenylethanamine hydrochloride has been noted as a central nervous system stimulant in mice, it is plausible that 2,2-Difluoro-2-(p-tolyl)ethanamine could exhibit similar or modulated CNS activity.[3] The p-tolyl group, being more lipophilic than a phenyl group, might alter the compound's ability to cross the blood-brain barrier and could influence its binding to biological targets. Therefore, this compound is a prime candidate for screening in CNS-related drug discovery programs and serves as a valuable building block for more complex bioactive molecules.[10]
Detailed Experimental Protocols (Hypothetical)
The following protocols are detailed, hypothetical procedures for the characterization of a newly synthesized batch of 2,2-Difluoro-2-(p-tolyl)ethanamine.
Protocol for pKa Determination via Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of 2,2-Difluoro-2-(p-tolyl)ethanamine in a 50:50 (v/v) methanol/water mixture.
-
Prepare a standardized 0.01 M solution of hydrochloric acid (HCl) in the same solvent mixture.
-
Prepare a standardized 0.01 M solution of sodium hydroxide (NaOH) in the same solvent mixture.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffers.
-
Place 20 mL of the amine solution into a jacketed beaker maintained at 25 °C.
-
Immerse the calibrated pH electrode and a micro-stir bar into the solution.
-
-
Titration Procedure:
-
Titrate the solution with the standardized HCl solution, recording the pH after each incremental addition (e.g., 0.1 mL).
-
Continue the titration past the equivalence point.
-
Back-titrate the resulting solution with the standardized NaOH solution, again recording the pH after each increment.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added for both titrations.
-
Determine the equivalence point from the first derivative of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Protocol for logP Determination via Shake-Flask Method
-
Preparation:
-
Prepare a stock solution of 2,2-Difluoro-2-(p-tolyl)ethanamine of known concentration (e.g., 1 mg/mL) in n-octanol.
-
Ensure the n-octanol and water are mutually saturated by stirring them together overnight and then separating the layers.
-
-
Partitioning:
-
In a separatory funnel, combine 10 mL of the n-octanol stock solution with 10 mL of the water.
-
Shake the funnel vigorously for 5 minutes to allow for partitioning of the analyte between the two phases.
-
Let the layers separate completely (may require centrifugation if an emulsion forms).
-
-
Analysis:
-
Carefully sample a known volume from both the n-octanol and the aqueous layers.
-
Determine the concentration of the analyte in each layer using a suitable analytical technique, such as HPLC with UV detection.
-
-
Calculation:
-
The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP = log₁₀([Analyte]octanol / [Analyte]water).
-
Protocol for HPLC Purity Analysis
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve a small amount of the compound (approx. 1 mg/mL) in the mobile phase (e.g., 50:50 A:B).
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Conclusion
While 2,2-Difluoro-2-(p-tolyl)ethanamine remains a compound for which public experimental data is scarce, its structural features place it at the intersection of several key areas in modern drug discovery. Through a careful analysis of related compounds and fundamental chemical principles, we have constructed a detailed predictive profile of its physicochemical properties. The proposed synthetic and analytical workflows provide a clear path for its practical realization and characterization in a research setting. As the demand for novel, metabolically robust chemical entities continues to grow, compounds like 2,2-Difluoro-2-(p-tolyl)ethanamine represent a valuable and largely untapped resource for the development of next-generation therapeutics.
References
-
PubMed. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. [Link]
-
arXiv.org. (2025). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. [Link]
-
Eldorado - Repository of the TU Dortmund. (n.d.). Physicochemical property prediction for small molecules using integral equation-based solvation models. [Link]
-
arXiv.org. (2021). Size doesn't matter: predicting physico- or biochemical properties based on dozens of molecules. [Link]
-
PubMed. (2004). Prediction of Physicochemical Properties of Organic Molecules Using Van Der Waals Surface Electrostatic Potentials. [Link]
-
RSC Publishing. (n.d.). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. [Link]
-
PMC. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]
-
ACS Publications. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
-
Wiley Online Library. (n.d.). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. [Link]
-
Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry. [Link]
-
ResearchGate. (n.d.). Examples of biologically active α-difluoromethyl amines and.... [Link]
-
Request PDF. (2025). Flow‐Enabled, Modular Access to α,α‐Difluoromethylene Amines. [Link]
-
PubMed. (2013). Synthesis and cytostatic and antiviral activities of 2'-deoxy-2',2'-difluororibo -. [Link]
-
PubChem. (n.d.). 2,2-Difluoro-2-phenylacetic acid. [Link]
-
PMC. (2025). Flow‐Enabled, Modular Access to α,α‐Difluoromethylene Amines. [Link]
-
Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Construction and transformations of 2,2-difluoro-2,3-dihydrofurans from enaminones and diflurocarbene. [Link]
-
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
PMC. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]
-
Organic Syntheses Procedure. (n.d.). Acetic acid, difluoro(fluorosulfonyl)-, trimethylsilyl ester. [Link]
Sources
- 1. Flow‐Enabled, Modular Access to α,α‐Difluoromethylene Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inhancetechnologies.com [inhancetechnologies.com]
- 3. 2,2-Difluoro-2-phenylethanaMine HCl | 39625-10-0 [chemicalbook.com]
- 4. 2,2-DIFLUORO-2-PHENYLETHANAMINE CAS#: 55601-21-3 [m.chemicalbook.com]
- 5. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties - Enamine [enamine.net]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 7. arxiv.org [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
